molecular formula C17H17N3OS B7519644 4-(dimethylamino)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

4-(dimethylamino)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B7519644
M. Wt: 311.4 g/mol
InChI Key: AYKPBPAESHAZAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is commonly referred to as DMABN and is known for its unique chemical structure, which makes it a valuable tool for drug development and research.

Mechanism of Action

The exact mechanism of action of DMABN is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. DMABN has been shown to inhibit the activity of several key enzymes, including topoisomerase II and protein kinase C, which are known to play a critical role in cancer cell survival.
Biochemical and Physiological Effects:
DMABN has been shown to exhibit a range of biochemical and physiological effects in both in vitro and in vivo studies. In addition to its anti-cancer activity, DMABN has also been shown to exhibit anti-inflammatory and anti-oxidant properties, which may have potential applications in the treatment of other diseases such as arthritis and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMABN is its unique chemical structure, which makes it a valuable tool for drug development and research. However, one of the main limitations of DMABN is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving DMABN. One area of interest is the development of new drug formulations that improve the solubility and bioavailability of DMABN. Another area of interest is the identification of new molecular targets and signaling pathways that are involved in the anti-cancer activity of DMABN, which could lead to the development of more effective cancer treatments. Finally, there is also interest in exploring the potential applications of DMABN in other areas of medicine, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

The synthesis of DMABN involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 6-methyl-1,3-benzothiazol-2-amine, which is then reacted with 4-(dimethylamino)benzoyl chloride to obtain DMABN. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography.

Scientific Research Applications

DMABN has been extensively studied for its potential applications in the field of medicinal chemistry. One of the main areas of research has been the development of new drugs for the treatment of cancer. DMABN has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

4-(dimethylamino)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c1-11-4-9-14-15(10-11)22-17(18-14)19-16(21)12-5-7-13(8-6-12)20(2)3/h4-10H,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKPBPAESHAZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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